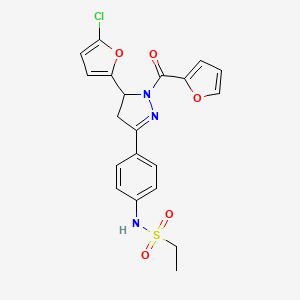

N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 5-chlorofuran-2-yl group at position 5, a furan-2-carbonyl moiety at position 1, and an ethanesulfonamide-linked phenyl ring at position 2.

Properties

IUPAC Name |

N-[4-[3-(5-chlorofuran-2-yl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5S/c1-2-30(26,27)23-14-7-5-13(6-8-14)15-12-16(17-9-10-19(21)29-17)24(22-15)20(25)18-4-3-11-28-18/h3-11,16,23H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPILHXWZSWTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₁₁ClN₂O₂S, with a molecular weight of 362.9 g/mol. The structure consists of a furan moiety, a pyrazole ring, and a sulfonamide functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁ClN₂O₂S |

| Molecular Weight | 362.9 g/mol |

| CAS Number | 868214-38-4 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes associated with various diseases:

- Monoamine Oxidase (MAO) : Similar compounds have demonstrated inhibitory effects on MAO, which is involved in neurotransmitter metabolism. Inhibitors of MAO-B have shown promise in treating neurodegenerative disorders .

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that related compounds can exhibit dose-dependent toxicity in cell lines. For example, one study reported that certain furan derivatives retained over 80% cell viability at concentrations up to 100 μg/mL . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

- Inhibitory Studies : A series of experiments evaluated the inhibitory activity of various furan derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that some derivatives exhibited IC50 values below 10 μM, highlighting their potential in treating Alzheimer's disease through cholinergic modulation .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on related pyrazole compounds, revealing that modifications at specific positions significantly influenced their biological activity. This underscores the importance of structural optimization in drug development .

- Toxicological Assessments : Toxicological evaluations using Vero cells demonstrated that while some derivatives exhibited cytotoxic effects, they remained within acceptable limits for further development. The IC50 values indicated a concentration threshold below which cell viability was largely unaffected .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a dihydropyrazole scaffold with multiple N-substituted pyrazoline derivatives reported in the literature. Key structural comparisons include:

Key Observations :

- The target compound’s 5-chlorofuran-2-yl group distinguishes it from compounds with halogenated phenyl substituents (e.g., 4-fluorophenyl in ). Chlorine’s electronegativity and steric effects may enhance binding affinity in hydrophobic pockets compared to fluorine or ethoxy groups .

- The ethanesulfonamide group (vs.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substitutions on the pyrazoline core significantly influence bioactivity. For example, halogenated aryl groups (e.g., 4-chlorophenyl in ) are associated with antimicrobial and anti-inflammatory effects, suggesting the target compound’s 5-chlorofuran-2-yl group may confer similar properties .

- Synthetic Challenges : The furan-2-carbonyl moiety in the target compound may introduce steric hindrance during synthesis compared to simpler acetyl groups (), necessitating optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.